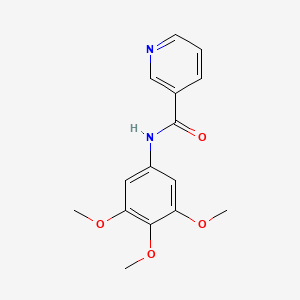

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

説明

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3,4,5-trimethoxyphenyl)nicotinamide is 288.11100700 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Stem Cell Applications

Nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, leading to improved cell survival after individualization. This characteristic of nicotinamide is significant in the development of stem cell applications and disease treatments (Meng et al., 2018).

Tumor Oxygenation

Research indicates that nicotinamide can impact the microregional heterogeneity of oxygen delivery within tumors. In murine squamous cell tumors, it reduced the amount of acute hypoxia, potentially impacting radiation therapy effectiveness (Chaplin et al., 1990).

NMR Hyperpolarization

Nicotinamide-1-15N has been synthesized for NMR hyperpolarization using parahydrogen gas, significantly increasing detection sensitivity. This makes it a potential tool for probing metabolic processes in vivo in future studies (Shchepin et al., 2016).

Fluorescent Analog

A fluorescent analog of nicotinamide adenine dinucleotide has been developed. This analog showed activity as a substitute for NAD+ in various dehydrogenase-catalyzed reactions, indicating its potential in biochemical research (Barrio et al., 1972).

Clinical Applications

Nicotinamide influences oxidative stress and modulates pathways tied to cellular survival and death. Its impacts on physiology and potential therapeutic applications in immune system dysfunction, diabetes, and aging-related diseases have been highlighted (Maiese et al., 2009).

Cancer Chemoprevention

There is evidence suggesting that nicotinamide plays a role in cancer prevention and therapy. Clinical trials have confirmed its efficacy for non-melanoma skin cancer chemoprevention and as an adjunct in radiotherapy against various cancers (Nikas et al., 2020).

Neuronal Survival and Longevity

Nicotinamide is critical for modulating cellular metabolism and influencing cellular life span. It governs pathways involving mitochondrial membrane potential and transcription factors, indicating its potential in therapies against neurodegenerative disorders (Li et al., 2006).

将来の方向性

The TMP group, present in “N-(3,4,5-trimethoxyphenyl)nicotinamide”, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “N-(3,4,5-trimethoxyphenyl)nicotinamide” and similar compounds could have potential applications in various biomedical fields.

作用機序

Target of Action

The primary target of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with tubulin at the colchicine binding site (CBS) . This interaction destabilizes microtubules, inhibiting their polymerization and disrupting the cell’s cytoskeleton . The compound’s 3,4,5-trimethoxyphenyl fragment forms hydrophobic interactions in the intradimeric space and anchors between the S8 and S9 sheets, H8 helix, and T7 loop .

Biochemical Pathways

The disruption of microtubule dynamics affects various biochemical pathways. It leads to G2/M cell cycle arrest , preventing the cell from dividing . This disruption can also trigger apoptosis, leading to cell death .

Result of Action

The result of this compound’s action is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for anticancer therapy, as it can selectively target rapidly dividing cancer cells .

生化学分析

Biochemical Properties

The N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide compound interacts with various enzymes, proteins, and other biomolecules. The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has been evaluated for its in vitro cytotoxicity against human colon cancer cells HCT-116 . Most of these C-6 substituted pyridone derivatives showed moderate antiproliferative activity . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The preliminary SAR indicated that the conformationally restricted pyridones exhibited more potent cytotoxicity than the flexible counterparts . In addition, cell cycle analysis of the selected compounds showed a G2/M arrest, suggesting a possible antitubulin mechanism for these novel pyridone derivatives .

特性

IUPAC Name |

N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWYWXRMXHQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-quinolin-8-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B5531338.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B5531348.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)

![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5531369.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5531382.png)

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)

![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)

![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)